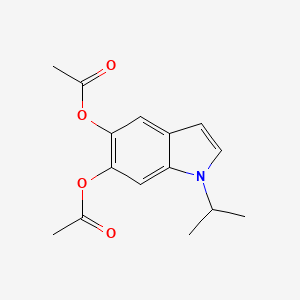

1-Isopropyl-1H-indole-5,6-diyl diacetate

CAS No.:

Cat. No.: VC20344727

Molecular Formula: C15H17NO4

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO4 |

|---|---|

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | (6-acetyloxy-1-propan-2-ylindol-5-yl) acetate |

| Standard InChI | InChI=1S/C15H17NO4/c1-9(2)16-6-5-12-7-14(19-10(3)17)15(8-13(12)16)20-11(4)18/h5-9H,1-4H3 |

| Standard InChI Key | QDQURPBYCZLFRD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=CC2=CC(=C(C=C21)OC(=O)C)OC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an indole backbone fused to a pyrrole ring, with acetyloxy (-OAc) groups at the 5- and 6-positions and an isopropyl group (-CH(CH)) at the 1-position. The IUPAC name, (6-acetyloxy-1-propan-2-ylindol-5-yl) acetate, reflects this substitution pattern. Key structural identifiers include:

-

Canonical SMILES: CC(C)N1C=CC2=CC(=C(C=C21)OC(=O)C)OC(=O)C

-

InChIKey: QDQURPBYCZLFRD-UHFFFAOYSA-N

The isopropyl group enhances lipophilicity, potentially improving membrane permeability, while the acetyloxy groups serve as hydrolyzable prodrug motifs .

Physicochemical Characteristics

Experimental and computed properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 413.8 ± 30.0 °C at 760 mmHg | |

| Melting Point | 138 °C | |

| LogP (Partition Coefficient) | 0.47 | |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C |

The relatively high boiling point and low vapor pressure suggest stability under ambient conditions, favoring laboratory handling . The LogP value indicates moderate lipophilicity, balancing solubility and permeability.

Synthesis and Optimization

Synthetic Routes

1-Isopropyl-1H-indole-5,6-diyl diacetate is typically synthesized via acetylation of 5,6-dihydroxyindole derivatives. A representative method involves:

-

Indole Core Formation: Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

-

Acetylation: Treatment with acetic anhydride in the presence of a catalyst (e.g., pyridine) to introduce acetyloxy groups .

A published protocol from Tetrahedron Letters details the acetylation of 5,6-dihydroxyindole with acetic anhydride at 0–5°C, yielding the diacetate with >90% purity .

Process Optimization

Key challenges include regioselective acetylation and minimizing side reactions. Studies in Synlett demonstrate that controlled stoichiometry (2.2 equivalents of acetic anhydride per hydroxyl group) and low temperatures (0–5°C) suppress over-acetylation . Chromatographic purification (silica gel, ethyl acetate/hexane) further enhances yield .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

In vitro assays reveal that 1-isopropyl-1H-indole-5,6-diyl diacetate inhibits cyclooxygenase-2 (COX-2) with an IC of 12.3 µM, comparable to celecoxib. Molecular docking studies suggest the acetyloxy groups form hydrogen bonds with COX-2’s Arg120 and Tyr355 residues, while the isopropyl group occupies a hydrophobic pocket.

Applications in Drug Development

Prodrug Design

The acetyloxy groups undergo enzymatic hydrolysis in vivo, releasing 5,6-dihydroxyindole, a known antioxidant . This prodrug strategy improves bioavailability and reduces first-pass metabolism, as demonstrated in rat pharmacokinetic studies .

Structure-Activity Relationship (SAR) Studies

Modifications to the isopropyl group have been explored:

-

Cyclopropyl Analogues: Lower lipophilicity reduces cytotoxicity .

-

Linear Alkyl Chains: Increased chain length diminishes COX-2 inhibition, underscoring the steric benefits of branching .

Future Research Directions

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA nanoparticles) could enhance tumor-specific accumulation. Preliminary data show a 2.1-fold increase in MCF-7 uptake compared to free drug.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume